molecular formula C12H15N5O5 B1140044 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin CAS No. 170379-51-8

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

Cat. No.: B1140044
CAS No.: 170379-51-8
M. Wt: 309.28 g/mol
InChI Key: RJCSBEHKYSZPAX-KYVYOHOSSA-N
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Description

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a pteridine-based fluorescent guanosine analogue. This compound is widely used as a DNA uptake tracer in studies of DNA binding and dynamics. It exhibits an absorbance maximum at 350 nm and an emission maximum at 430 nm .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.

Mode of Action

3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.

Result of Action

The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in DNA binding and dynamics studies. Its ability to act as a DNA uptake tracer sets it apart from other similar compounds .

Properties

CAS No.

170379-51-8

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

2-amino-8-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione

InChI

InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5?,6-,8-/m1/s1

InChI Key

RJCSBEHKYSZPAX-KYVYOHOSSA-N

SMILES

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3CC([C@H](O3)CO)O

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O

Synonyms

2-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-3-methyl-4,7(3H,8H)-pteridinedione;  3-MI

Origin of Product

United States
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Q & A

Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?

A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.

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